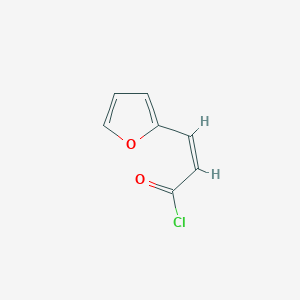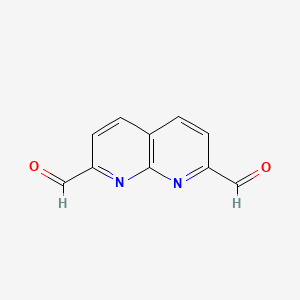![molecular formula C11H12O2 B1625834 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde CAS No. 38002-91-4](/img/structure/B1625834.png)
4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde
Descripción general
Descripción
“4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” is a chemical compound with the CAS Number: 38002-91-4 . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7H,1,8H2,2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .Aplicaciones Científicas De Investigación
Polymer Optimization for Benzaldehyde Bioproduction
Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, a compound widely used in the flavor industry, by utilizing Pichia pastoris in a two-phase partitioning bioreactor. They focused on optimizing conditions to enhance benzaldehyde production, addressing the inhibitory effects of benzaldehyde on the transformation reaction. Their research underlines the importance of selecting suitable polymers to sequester benzaldehyde, thereby increasing its yield in bioprocesses. This study contributes to the sustainable bioproduction of flavor compounds, demonstrating the potential of microbial biotransformation as an alternative to chemical synthesis (Craig & Daugulis, 2013).
Green Synthesis of α-Methylcinnamaldehyde
Wagh and Yadav (2018) detailed a green synthesis approach for α-methylcinnamaldehyde via Claisen-Schmidt condensation of benzaldehyde with propanal over a Mg–Zr mixed oxide supported on HMS catalyst. This process exemplifies the application of 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde in the synthesis of valuable compounds used in various industries, including cosmetics and pharmaceuticals, by employing environmentally friendly catalysts and conditions (Wagh & Yadav, 2018).
Aerobic Oxidation of Aldehydes
Marsden et al. (2008) developed a green protocol for the selective oxidation of an aldehyde in a primary alcohol to simple esters, using air as the oxidant and supported gold nanoparticles as catalysts. This process, which includes the oxidation of benzaldehyde, operates under ambient conditions and represents an eco-friendly alternative for ester production. The study showcases the broader applicability of this compound derivatives in the development of sustainable chemical processes (Marsden et al., 2008).
Synthesis of Fluorinated Microporous Polyaminals
Li, Zhang, and Wang (2016) reported the synthesis of fluorinated microporous polyaminals from 4-fluorobenzaldehyde and other monoaldehyde compounds with melamine, highlighting a facile polycondensation method. These materials exhibit increased surface areas and tailored pore sizes, with significant applications in gas adsorption, particularly CO2. This research illustrates the use of benzaldehyde derivatives in creating materials with potential environmental benefits, such as carbon capture and storage (Li, Zhang, & Wang, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylprop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPWHIMOVCRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527342 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38002-91-4 | |
| Record name | 4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B1625755.png)

![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid](/img/structure/B1625759.png)






![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)

